molecular formula C14H16N2O2S B2841434 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate CAS No. 338409-20-4

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate

Cat. No.: B2841434
CAS No.: 338409-20-4
M. Wt: 276.35
InChI Key: PVYABRWGCMWMDA-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate typically involves the condensation of 3-pyridinecarboxaldehyde with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The final step involves esterification with pivalic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate is unique due to its specific substitution pattern, which enhances its lipophilicity and potentially its biological activity. The presence of the pivalate group may also influence its pharmacokinetic properties, making it a promising candidate for drug development .

Properties

IUPAC Name

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-11(18-13(17)14(2,3)4)16-12(19-9)10-6-5-7-15-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYABRWGCMWMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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